3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide
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Overview
Description
3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The inclusion of the furan nucleus in the structure enhances its therapeutic efficacy, making it a compound of interest in medicinal chemistry .
Preparation Methods
The synthesis of 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce the aryl substituent at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure to achieve the desired product
Chemical Reactions Analysis
3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for arylation, silver acetate, and sodium acetate for transamidation . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but its antimicrobial activity suggests it may inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O4/c15-10-6-5-9(20-10)14(19)17-11-7-3-1-2-4-8(7)21-12(11)13(16)18/h1-6H,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBKRLNFWZGDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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